3-Bromo-5-methylimidazo[1,2-a]pyridine
CAS No.: 5857-47-6
Cat. No.: VC2367103
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5857-47-6 |
|---|---|
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | 3-bromo-5-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H7BrN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3 |
| Standard InChI Key | SXBCJQRRSDYIKG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC2=NC=C(N12)Br |
| Canonical SMILES | CC1=CC=CC2=NC=C(N12)Br |
Introduction
Chemical Identity and Structural Characteristics
3-Bromo-5-methylimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine family, which consists of a pyridine ring fused to an imidazole ring. The compound features a bromine atom at position 3 and a methyl group at position 5 of the bicyclic system. This structural arrangement creates a versatile scaffold that can participate in various chemical transformations, particularly in medicinal chemistry applications.
The compound is registered with CAS number 5857-47-6, providing a unique identifier for database searches and regulatory documentation. Its molecular formula is C₈H₇BrN₂, indicating the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms arranged in its characteristic heterocyclic structure .
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceutical agents. The specific substitution pattern in 3-Bromo-5-methylimidazo[1,2-a]pyridine makes it particularly valuable as a synthetic intermediate, where the bromine atom serves as a reactive site for further modifications through various cross-coupling reactions and nucleophilic substitutions.
Isomeric Relationships
It is important to distinguish 3-Bromo-5-methylimidazo[1,2-a]pyridine from its structural isomer, 5-Bromo-3-methylimidazo[1,2-a]pyridine (CAS: 4926-54-9). While these compounds share the same molecular formula, they differ in the positions of the bromine and methyl substituents, which significantly affects their chemical reactivity and potential applications . This positional isomerism highlights the importance of precise structural characterization when working with these compounds.
Physicochemical Properties
Understanding the physicochemical properties of 3-Bromo-5-methylimidazo[1,2-a]pyridine is essential for predicting its behavior in chemical reactions, biological systems, and formulation processes. The following table summarizes the key physicochemical parameters of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.059 g/mol | |
| Exact Mass | 209.979 Da | |
| Polar Surface Area | 17.30000 Ų | |
| LogP | 2.40520 | |
| Hazard Classification | Xi (Irritant) | |
| HS Code | 2933990090 |
These properties provide valuable insights into the compound's solubility, lipophilicity, and potential biological interactions. The moderate LogP value of approximately 2.4 suggests a balance between lipophilicity and hydrophilicity, which is often desirable for drug-like compounds. The relatively low polar surface area (PSA) of 17.3 Ų indicates that the molecule has limited hydrogen bonding capacity, which may influence its membrane permeability and bioavailability in biological systems.
Structural Features and Reactivity
Applications in Chemical Synthesis
3-Bromo-5-methylimidazo[1,2-a]pyridine serves as a valuable synthetic intermediate in the preparation of more complex molecules, particularly those with potential bioactive properties. Its utility stems from the reactive bromine substituent, which provides a handle for further structural elaboration.
As a Building Block in Medicinal Chemistry
The compound is utilized in the synthesis of various bioactive compounds, where the imidazo[1,2-a]pyridine scaffold contributes to specific pharmacological properties. The literature suggests that derivatives of this compound may exhibit diverse biological activities, making it a valuable starting material in drug discovery programs.
One documented application involves its incorporation into more complex structures, such as in the synthesis of 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide. This complex molecule combines the structural features of benzothiazole and the imidazo[1,2-a]pyridine core, potentially enhancing or modifying biological activities associated with these individual scaffolds.
Role in Potassium Channel Modulation
Patent literature indicates that derivatives of 3-Bromo-5-methylimidazo[1,2-a]pyridine, particularly ethyl esters at the 2-position, may be involved in the development of potassium channel modulators . Potassium channel modulators have significant therapeutic potential for various conditions, including cardiac arrhythmias, epilepsy, and other neurological disorders. This application highlights the importance of this brominated heterocycle in pharmaceutical research.
Current Research Trends and Future Directions
Research involving 3-Bromo-5-methylimidazo[1,2-a]pyridine continues to evolve, with potential applications expanding beyond traditional medicinal chemistry. Based on current trends in heterocyclic chemistry, several research directions appear promising.
Advanced Synthetic Applications
Modern synthetic methodologies, particularly those involving metal-catalyzed transformations, offer new opportunities for utilizing 3-Bromo-5-methylimidazo[1,2-a]pyridine in the synthesis of complex molecular architectures. The development of more efficient, selective, and environmentally friendly methods for functionalizing this scaffold remains an active area of research.
Pharmaceutical Development
The exploration of structure-activity relationships based on the 3-Bromo-5-methylimidazo[1,2-a]pyridine scaffold continues to yield insights into potential therapeutic applications. The compound's involvement in potassium channel modulation research, as suggested by patent literature , indicates ongoing interest in its pharmaceutical potential.
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